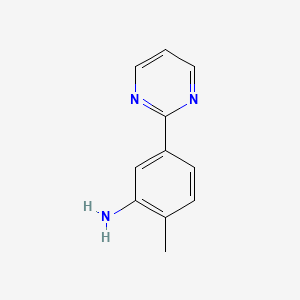

2-Methyl-5-pyrimidin-2-ylaniline

Description

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-methyl-5-pyrimidin-2-ylaniline |

InChI |

InChI=1S/C11H11N3/c1-8-3-4-9(7-10(8)12)11-13-5-2-6-14-11/h2-7H,12H2,1H3 |

InChI Key |

VXDYTEQTBVRDSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

Key Steps:

| Step Number | Reaction Description | Conditions and Reagents | Yield and Notes |

|---|---|---|---|

| 1 | Bromination of 2-methylpyrimidine to form 5-bromo-2-methylpyrimidine | 2-methylpyrimidine in acetic acid, bromine added dropwise, reflux overnight | 29 g product obtained from 24 g starting material; extraction with ethyl acetate |

| 2 | Coupling reaction with N-benzylpiperidine ketone via n-butyllithium intermediate | THF solvent, cooled to -78 °C, 2.5 M n-butyllithium added dropwise, stirred 4 hours total | 35 g of 1-benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol isolated after chromatography |

| 3 | Acid-catalyzed elimination and cyclization to form tetrahydropyridine derivative | Ethanol and concentrated hydrochloric acid, reflux 4 hours | 24 g purified product obtained after silica gel column chromatography |

| 4 | Catalytic hydrogenation (debenzylation) to yield the final piperidinyl pyrimidine compound | Hydrogenation conditions not detailed in source | Final product isolated with suitable purity |

Note: Although this route leads to a piperidinyl derivative, the initial bromination and coupling steps are adaptable for synthesizing this compound by substituting appropriate nucleophiles such as aniline or its derivatives.

Alternative Method: Nucleophilic Substitution and Reduction

Another approach is described in patent WO2017189339A1, which outlines a process for preparing N-[(5-pyrimidinyl)methyl]-2-pyridinamines, structurally related to this compound. This method involves:

- Reaction of a halogenated pyrimidine intermediate with amines under acidic catalysis.

- Use of inert solvents such as toluene or xylenes.

- Reduction steps employing borohydride reagents.

Process Highlights:

| Step | Description | Reagents and Conditions | Comments |

|---|---|---|---|

| A | Reaction of halogenated pyrimidine (e.g., 5-halopyrimidine) with amine in toluene solvent | Acid catalyst such as para-toluenesulfonic acid, temperature ambient to 30 °C | Acid catalyst used in low molar equivalents (0.0001 to 0.01) to promote substitution |

| B | Alcoholysis or methanol treatment to facilitate substitution | Methanol in 3-6 molar equivalents, temperature 10-30 °C | Helps in conversion of intermediates to desired amine derivatives |

| C | Reduction of intermediate with borohydride reducing agents | Sodium borohydride, lithium borohydride, or potassium borohydride, 0.3-0.4 molar equivalents, 1-6 hours | Reduction step critical for converting imines or related intermediates to aniline groups |

| D | Workup involving pH adjustment, phase separation, and extraction | Adjust pH below 5 with acid, separate aqueous/organic phases, then adjust pH above 5 and extract | Ensures isolation of pure product |

This method emphasizes mild reaction conditions, use of common solvents, and efficient purification steps, making it suitable for scale-up and industrial synthesis.

Comparative Summary of Preparation Methods

| Aspect | Bromination-Coupling Route (Patent CN104592198A) | Nucleophilic Substitution-Reduction Route (Patent WO2017189339A1) |

|---|---|---|

| Starting Material | 2-methylpyrimidine | Halogenated pyrimidine derivatives |

| Key Reactions | Bromination, lithium-halogen exchange, coupling, elimination, hydrogenation | Acid-catalyzed substitution, alcoholysis, borohydride reduction |

| Solvents | Acetic acid, tetrahydrofuran, ethanol | Toluene, xylenes, methanol |

| Reaction Conditions | Reflux, low temperature (-78 °C) for lithiation, ambient to reflux | Ambient to mild heating (10-30 °C) |

| Catalysts | None specified for bromination; catalytic hydrogenation for debenzylation | Para-toluenesulfonic acid as acid catalyst |

| Purification | Extraction, silica gel chromatography | pH adjustment, phase separation, organic solvent extraction |

| Yield and Scalability | Moderate yields reported; multi-step process | Designed for efficient, scalable synthesis with controlled conditions |

Research Insights and Practical Considerations

- Starting Material Accessibility: Both methods utilize commercially available or easily synthesized pyrimidine derivatives, facilitating accessibility.

- Reaction Control: The use of low temperature lithiation in the bromination-coupling route requires careful temperature control to prevent side reactions.

- Catalyst Use: Acid catalysis in the substitution-reduction route allows milder conditions and potentially higher selectivity.

- Reduction Step: Borohydride reagents are preferred for their selectivity and mildness in reducing intermediates to the aniline functionality.

- Purification: Phase separation and pH adjustments are crucial for isolating high-purity this compound.

- Environmental and Safety Aspects: Use of bromine and n-butyllithium demands strict safety protocols; the substitution-reduction route may offer safer alternatives.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-pyrimidin-2-ylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro derivatives to amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-Methyl-5-pyrimidin-2-ylaniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 2-Methyl-5-pyrimidin-2-ylaniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Effects: Halogenated Pyrimidines (5-(2-Haloethyl)pyrimidines)

Structural Differences :

Physical Properties :

- The amino group in 2-Methyl-5-pyrimidinamine facilitates hydrogen bonding, as seen in related pyrimidine crystals (e.g., N–H···O bonds in ).

Hybrid Heterocycles: Pyrimidine-Oxazolidinone Derivatives

Structural Differences :

- Pyrimidine-oxazolidin-2-arylimines () combine a pyrimidine ring with an oxazolidinone moiety, a five-membered ring containing oxygen and nitrogen.

- 2-Methyl-5-pyrimidinamine lacks the oxazolidinone component, resulting in a simpler structure.

Ring System Variations: Pyridine Derivatives (Methoxy-Pyridinylamines)

Structural Differences :

- Methoxy-pyridinylamines () replace the pyrimidine ring with a pyridine ring (one nitrogen atom), substituted with methoxy (-OCH₃) and amino (-NH₂) groups.

- 2-Methyl-5-pyrimidinamine has two nitrogen atoms in the ring, altering electronic properties.

Electronic and Solubility Effects :

- Pyridine’s single nitrogen atom creates a less electron-deficient ring compared to pyrimidine, affecting reactivity in substitution reactions.

- Methoxy groups enhance lipophilicity, whereas amino groups improve solubility—a balance critical for drug bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-5-pyrimidin-2-ylaniline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of 5-substituted pyridin-2-amines with aromatic aldehydes under acidic or catalytic conditions. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., p-toluenesulfonic acid). Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification often employs column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point (mp) : Compare observed mp (e.g., 99.5–101.5°C for related pyrimidinylanilines) with literature values .

- Spectroscopy : Confirm structure via -/-NMR (e.g., aromatic proton shifts at δ 6.8–8.5 ppm) and FT-IR (N-H stretch ~3400 cm).

- Elemental Analysis : Ensure ≤0.3% deviation from theoretical C/H/N composition .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram-positive/negative bacteria) and antifungal assays (e.g., Candida albicans). Include positive controls (e.g., ciprofloxacin) and validate results with triplicate experiments. QSAR modeling (e.g., MOE software) can correlate steric (e.g., SMR) and lipophilic (Log P) parameters with activity .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

- Methodological Answer :

- Data Normalization : Account for variability in assay conditions (e.g., pH, inoculum size).

- QSAR Refinement : Incorporate 3D molecular descriptors (e.g., polar surface area) and validate models with leave-one-out cross-validation.

- Mechanistic Studies : Use fluorescence quenching or molecular docking to identify target binding discrepancies .

Q. What crystallographic strategies are effective for resolving structural ambiguities in pyrimidine derivatives?

- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. For challenging cases (e.g., twinning), use SHELXD for structure solution and SHELXE for density modification. Validate hydrogen bonding (e.g., N–H···N interactions) with PLATON .

Q. How can derivatization of this compound enhance its pharmacological profile?

- Methodological Answer :

- Functionalization : Introduce electron-withdrawing groups (e.g., -NO) at the pyrimidine ring to modulate Log P.

- Bioisosteric Replacement : Substitute the aniline moiety with imidazo[1,2-a]pyrimidine to improve metabolic stability .

- In Silico Screening : Use AutoDock Vina to predict binding affinity to bacterial DNA gyrase .

Methodological Challenges and Solutions

Q. What experimental design considerations are critical for reproducibility in pyrimidine-based studies?

- Answer :

- Control Groups : Include solvent-only and known inhibitor controls.

- Batch Consistency : Standardize synthetic protocols (e.g., inert atmosphere for moisture-sensitive steps).

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with raw data deposition in repositories like Zenodo .

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Answer :

- Parameter Calibration : Re-optimize force fields (e.g., AMBER) for pyrimidine rings.

- Experimental Validation : Use isothermal titration calorimetry (ITC) to verify docking-predicted binding constants .

Ethical and Safety Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.